

# Clinical Efficacy Comparison of PI3K Inhibitors

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

Get Quote

The table below summarizes the key efficacy data for **pilaralisib** and other PI3K inhibitors from clinical trials, particularly in populations with PIK3CA mutations.

| Drug Name          | PI3K Target                                               | Tumor Type (Trial Phase)                                     | Objective Response Rate (ORR) in PIK3CA-mutated patients            | Key Efficacy Findings                                               |
|--------------------|-----------------------------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------|
| <b>Pilaralisib</b> | Pan-PI3K ( $\alpha$ , $\beta$ , $\gamma$ , $\delta$ ) [1] | Advanced/Recurrent Endometrial Carcinoma (Phase II) [2]      | <b>6.0%</b> (2 Partial Responses out of 67 patients) [2]            | 11.9% of patients had progression-free survival (PFS) >6 months [2] |
|                    |                                                           | Advanced Solid Tumors (Phase I) [3]                          | <b>11.1%</b> (2 Partial Responses out of 18 evaluable patients) [3] | 33.3% of patients achieved stable disease [3]                       |
| <b>Alpelisib</b>   | PI3K $\alpha$ -specific [4]                               | HR+/HER2- Advanced Breast Cancer (Phase III SOLAR-1) [5] [6] | <b>Significant PFS improvement</b> vs. placebo + fulvestrant [5]    | Ranked first for 6-month PFS in network meta-analysis [5]           |

| Drug Name  | PI3K Target                                               | Tumor Type (Trial Phase)                                 | Objective Response Rate (ORR) in PIK3CA-mutated patients  | Key Efficacy Findings                                                  |
|------------|-----------------------------------------------------------|----------------------------------------------------------|-----------------------------------------------------------|------------------------------------------------------------------------|
| Buparlisib | Pan-PI3K ( $\alpha$ , $\beta$ , $\gamma$ , $\delta$ ) [1] | HR+/HER2- Advanced Breast Cancer (Phase III BELLE-2) [5] | Significant PFS improvement vs. placebo + fulvestrant [5] | Showed the most favorable Objective Response Rate in meta-analysis [5] |

## Detailed Experimental Data for Pilaralisib

For researchers seeking to replicate or analyze these findings, here is a summary of the core experimental methodologies from the key **pilaralisib** trials:

- **Study Reference:** Phase II study in advanced or recurrent endometrial carcinoma (NCT01013324) [2].
- **Patient Population:** 67 patients with histologically confirmed advanced or recurrent endometrial carcinoma who had received one or two prior chemotherapy regimens [2].
- **Intervention:** **Pilaralisib** was administered orally at 600 mg (capsules) or 400 mg (tablets) once daily in continuous 28-day cycles [2] [3].
- **Primary Endpoints:** Objective Response Rate (ORR) and the proportion of patients with Progression-Free Survival (PFS) greater than 6 months [2].
- **Assessment Method:** Tumor response was evaluated using **RECIST 1.0 or 1.1** (Response Evaluation Criteria in Solid Tumors) [2] [3].
- **Molecular Analysis:** Archival tumor tissue and circulating tumor DNA were profiled to identify molecular markers associated with response. Techniques included sequencing for PIK3CA mutations and PTEN immunohistochemistry (using clone 138G6, with PTEN loss defined as <10% tumor cells staining) [2].

## Interpretation of Clinical Data and Context

- **Mechanism and Limitation:** **Pilaralisib** is a reversible, ATP-competitive pan-PI3K inhibitor [3]. While it was designed to target all class I PI3K isoforms, its development in solid tumors was largely halted due to **minimal antitumor activity** observed in later-stage trials and the emergence of more effective, better-tolerated alternatives [2] [4] [1].

- **Efficacy in Context:** The low ORR of 6% in endometrial cancer, a tumor type with a high prevalence of PI3K pathway activation, suggests that broad pan-PI3K inhibition with **pilaralisib** is insufficient for robust clinical efficacy in these settings [2] [4].
- **Comparative Landscape:** The field has since shifted towards **isoform-specific inhibitors** like alpelisib (targeting PI3K $\alpha$ ), which have demonstrated superior efficacy and a more manageable safety profile in specific genetically defined populations, such as patients with PIK3CA-mutant breast cancer [5] [4] [7].

## PI3K-AKT-mTOR Signaling Pathway

To better understand the therapeutic target of these inhibitors, the following diagram illustrates the core PI3K/AKT/mTOR signaling pathway.

This diagram shows how growth factors activate the PI3K pathway, leading to cell proliferation and survival. **Pilaralisib** acts at the core of this cascade by inhibiting the activated PI3K complex, thereby preventing the downstream signals that drive tumor growth [8] [6] [7]. The tumor suppressor **PTEN** normally acts as a brake on this pathway, and its loss is a common oncogenic event [6] [9].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Pilaralisib - an overview | ScienceDirect Topics [sciencedirect.com]
2. Phase II study of the PI3K inhibitor pilaralisib (SAR245408 [pubmed.ncbi.nlm.nih.gov]
3. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan- ... [pmc.ncbi.nlm.nih.gov]
4. The emerging role of PI3K inhibitors for solid tumour treatment ... [pmc.ncbi.nlm.nih.gov]
5. Which Is the Most Appropriate PI3K Inhibitor for Breast ... [pmc.ncbi.nlm.nih.gov]
6. Conventional and alternative approaches for targeting ... [sciencedirect.com]

7. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

8. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

9. Targeting PI3K in cancer treatment: A comprehensive ... [sciencedirect.com]

To cite this document: Smolecule. [Clinical Efficacy Comparison of PI3K Inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547960#pilaralisib-response-in-pik3ca-mutated-tumors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)